molecular formula C11H10N2O3S2 B2667128 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 881546-89-0

2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2667128
CAS No.: 881546-89-0
M. Wt: 282.33
InChI Key: FJDJJWOTNABXPI-YVMONPNESA-N
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Description

Overview of Thiazolidinone Derivatives in Medicinal Research

Thiazolidinones represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. These five-membered heterocyclic compounds, containing sulfur and nitrogen atoms, have demonstrated efficacy across multiple therapeutic domains. Recent studies highlight their antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, often mediated through interactions with targets such as PPAR-γ, COX enzymes, and DNA topoisomerases. The thiazolidinone core permits extensive structural modifications through substitutions at positions 2, 3, and 5, enabling precise optimization of pharmacokinetic and pharmacodynamic properties.

Table 1: Key Pharmacological Activities of Thiazolidinone Derivatives

Activity Class Molecular Targets Representative Derivatives
Antimicrobial Bacterial cell membranes Pyrrole-thiazolidinone hybrids
Anti-inflammatory COX-1/LOX enzymes 5-Methylthiazole-thiazolidinones
Anticancer DNA topoisomerases Les-3833

Historical Context of Pyrrole-Thiazolidinone Hybrid Development

The strategic fusion of pyrrole and thiazolidinone moieties emerged as a response to escalating antibiotic resistance and the need for multi-target therapeutics. Early work on thiazolidinones focused on simple arylidene derivatives, but the incorporation of pyrrole rings (as seen in 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) introduced enhanced π-π stacking capabilities and improved target engagement. This hybrid approach gained momentum following the discovery of pyrrole-thiazolidinone conjugates with sub-μg/mL MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Significance in Contemporary Drug Discovery

The compound’s Z-configuration at the 5-position methylidene group and sulfanylidene moiety at C2 confer unique electronic properties that enhance interactions with hydrophobic enzyme pockets. Its dual thiazolidinone-pyrrole architecture addresses two critical challenges in modern drug development:

  • Target Selectivity : The planar pyrrole system enables intercalation with bacterial DNA, while the thiazolidinone core inhibits COX-1 through hydrogen bonding with Arg120.
  • Overcoming Resistance : Structural complexity reduces susceptibility to efflux pumps and enzymatic degradation, as evidenced by biofilm disruption capabilities at 10× MIC concentrations.

Research Scope and Academic Relevance

Current investigations focus on three dimensions of this compound:

  • Synthetic Optimization : Multi-step protocols involving Knoevenagel condensations and cyclocondensation reactions, with yields dependent on substituent electronics.
  • Mechanistic Elucidation : Preliminary docking studies suggest affinity for both prokaryotic (DNA gyrase) and eukaryotic (COX-1) targets.
  • Structure-Activity Relationships : The propanoic acid side chain enhances water solubility (>2.8 mg/mL predicted), addressing a common limitation of thiazolidinone derivatives.

Table 2: Molecular Characteristics of the Compound

Property Value
Molecular Formula C₁₁H₁₀N₂O₃S₂
Molecular Weight 282.33 g/mol
Key Functional Groups Thiazolidinone, Pyrrole, Thiocarbonyl

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-6(10(15)16)13-9(14)8(18-11(13)17)5-7-3-2-4-12-7/h2-6,12H,1H3,(H,15,16)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDJJWOTNABXPI-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=CN2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps. One common method includes the condensation of a thiazolidine derivative with a pyrrole aldehyde under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine or pyrrole derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds related to thiazolidinones exhibit antimicrobial effects. The specific compound may share similar mechanisms of action, potentially inhibiting the growth of bacteria and fungi through interaction with biological targets. Studies have shown that thiazolidinones can disrupt cellular functions in pathogens, making them candidates for further investigation in drug development aimed at treating infections .

2. Antitumor Activity
Thiazolidinone derivatives have been noted for their antitumor activities in various studies. The structural elements of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid may contribute to its ability to inhibit cancer cell proliferation. The incorporation of a pyrrole moiety is particularly interesting as it can enhance the compound's interaction with biological macromolecules involved in cancer progression .

3. Anti-allergic Effects
Recent studies have highlighted the potential of this compound in exhibiting anti-allergic properties. For instance, related compounds have been shown to inhibit histamine release from mast cells, which is a crucial mechanism in allergic responses. This suggests that this compound could be explored as a therapeutic agent for allergic conditions .

Case Studies

Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of thiazolidinone derivatives, compounds similar to 2-[(5Z)-4-oxo... were tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as antimicrobial agents .

Case Study 2: Antitumor Effects
A clinical trial investigated the effects of thiazolidinone derivatives on tumor cell lines. The results demonstrated reduced viability and increased apoptosis in treated cells compared to untreated controls. This highlights the potential application of such compounds in oncology .

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Molecular Dynamics (MD) Studies : Simulations of rhodanine derivatives (e.g., compound 2 in ) revealed stable binding to M. tuberculosis shikimate kinase, with sulfanylidene and oxo groups forming hydrogen bonds with Arg58 and Asp34 . The target compound’s pyrrole group may similarly interact with bacterial enzymes.
  • Antifungal Mechanism: Pyridine-substituted rhodanines inhibit fungal PMT1 mannosyltransferases, but their activity is structure-dependent. The absence of activity in 3-carboxymethyl pyrazine derivatives () suggests steric hindrance or electronic effects .
  • Synthetic Accessibility: The target compound can likely be synthesized via Knoevenagel condensation of rhodanine-3-propanoic acid with pyrrole-2-carbaldehyde, analogous to methods in .

Biological Activity

2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known by its CAS number 881546-89-0, is a complex organic compound that features a thiazolidinone structure fused with a pyrrole moiety. This unique architecture potentially contributes to various biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C11H10N2O3S2C_{11}H_{10}N_{2}O_{3}S_{2} with a molecular weight of approximately 282.33 g/mol. Its structure includes functional groups that may interact with biological targets, although the specific mechanisms of action are not yet fully understood.

Biological Activities

Research indicates that derivatives of thiazolidinones, including the compound , exhibit a range of biological activities:

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological effects may stem from interactions with specific cellular targets or pathways involved in inflammation and immune responses.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
3-{(5Z)-5-[4-Fluorophenyl)methylidene]-4-oxo}-2-sulfanylidene132272-15-2Contains fluorophenyl substitution; potential for enhanced biological activity
4-Oxo-[5-(1-methylpyrrolidin)]thiazolidine1205717Similar thiazolidine structure but lacks the propanoic acid moiety; different biological properties
5-{(5Z)-4-Oxo}-thiazolidine derivativesVariousA broad class exhibiting varying degrees of biological activity; useful for comparative studies

Case Studies

Several case studies highlight the potential applications and effects of related thiazolidinone derivatives:

  • Study on Allergic Responses : A study demonstrated that a thiazolidinone derivative significantly reduced allergic responses in guinea pigs by modulating IgE levels and inflammatory cytokines .
  • Antimicrobial Testing : Another investigation revealed that certain thiazolidinone derivatives showed promising antibacterial activity against resistant strains of bacteria .
  • Enzyme Inhibition Assays : Research has shown that some derivatives effectively inhibit serine proteases associated with viral replication, indicating potential use in antiviral therapies .

Q & A

Q. Methodology :

  • X-ray crystallography : Resolves stereochemistry (e.g., C5–C6 bond geometry) .
  • UV-Vis Spectroscopy : Z-isomers exhibit bathochromic shifts due to extended conjugation .
  • NMR : Coupling constants (e.g., 3JH,H^3J_{H,H}) distinguish Z/E configurations .

Advanced: How to resolve contradictions in reported biological activity data?

Case Study : Discrepancies in antimicrobial efficacy may arise from:

  • Impurity profiles : Unreacted starting materials (e.g., rhodanine derivatives) can skew bioassay results. Validate purity via HPLC (≥95%) .
  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Structural analogs : Compare activity of the target compound with its 4-methoxyphenyl or benzimidazole derivatives to isolate pharmacophore contributions .

Advanced: What strategies optimize regioselectivity in functionalizing the thiazolidinone core?

Q. Methodology :

  • Protecting groups : Temporarily block the pyrrole NH with Boc groups to direct substitution at C5 .
  • Catalytic systems : Use K2_2CO3_3 in ethanol for nucleophilic displacement of methylthio groups at C2 (e.g., introducing amino acids) .
  • Temperature control : Maintain reflux at 80–90°C to suppress side reactions (e.g., thione oxidation) .

Advanced: How to analyze tautomeric equilibria between thione and thiol forms?

Q. Analytical Approaches :

  • FT-IR Spectroscopy : Detect S–H stretches (~2550 cm1^{-1}) for thiol tautomers and C=S vibrations (~1200 cm1^{-1}) for thiones .
  • Mass Spectrometry : Compare [M+H]+^+ peaks with theoretical masses for each tautomer .
  • Computational Modeling : DFT calculations predict dominant tautomers based on solvent polarity (e.g., acetic acid stabilizes thione form) .

Basic: What safety protocols are critical when handling this compound?

Q. Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with acetic acid or DMF residues) .
  • Ventilation : Use fume hoods during synthesis (acetic acid vapors are corrosive) .
  • Waste Disposal : Neutralize acidic waste with NaHCO3_3 before aqueous disposal .

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